Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)-(9CI)

Description

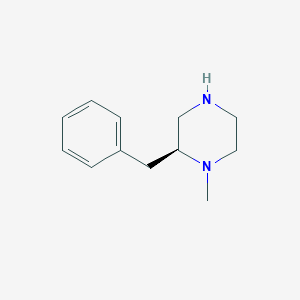

Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)-(9CI) (hereafter referred to as Compound A) is a chiral piperazine derivative characterized by a methyl group at the 1-position and a benzyl (phenylmethyl) substituent at the 2-position of the piperazine ring, with an (S)-configuration at the stereogenic center. This compound belongs to the benzhydrylpiperazine class, which is notable for its pharmacological relevance in antihistamines and central nervous system (CNS) agents . The stereochemistry and substitution pattern significantly influence its physicochemical properties, such as pKa, lipophilicity, and binding affinity, which are critical for its biological activity.

Properties

IUPAC Name |

(2S)-2-benzyl-1-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCJMYBUFIKCPP-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCNC[C@@H]1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)-(9CI) is particularly notable for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)-(9CI) is , with a structure that features a piperazine ring substituted with a methyl and phenylmethyl group. This specific arrangement contributes to its pharmacological profile.

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit antimicrobial properties , particularly against various strains of bacteria and mycobacteria. For instance, studies have shown that piperazine hybrids can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) as low as for certain derivatives . The introduction of hydrophilic and lipophilic groups enhances the antibacterial activity by improving membrane permeability .

Anticancer Potential

The compound has also been investigated for its anticancer properties . A study highlighted the effectiveness of piperazine derivatives in inhibiting the proliferation of human liver hepatocellular carcinoma (HepG2) cells . The mechanism involves inducing oxidative stress and disrupting cellular metabolism, leading to apoptosis in cancer cells.

Neuropharmacological Effects

Piperazine derivatives have been studied for their effects on the central nervous system. They exhibit potential as anxiolytics and antidepressants , likely due to their interactions with neurotransmitter systems, including serotonin and dopamine pathways. This activity is attributed to their structural similarity to known psychoactive compounds .

The biological activity of Piperazine, 1-methyl-2-(phenylmethyl)- can be attributed to several mechanisms:

- Membrane Disruption : The lipophilicity of the compound facilitates its integration into bacterial membranes, leading to cell lysis .

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and metabolism .

- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its neuropharmacological effects .

Study on Antimycobacterial Activity

A significant study focused on the synthesis of piperazine derivatives showed promising results against Mtb strains. The derivatives were tested for their antimicrobial efficacy and demonstrated potent activity with specific structural modifications enhancing their effectiveness against drug-resistant strains .

Evaluation of Anticancer Properties

In vitro studies evaluating the impact of piperazine compounds on HepG2 cells revealed that certain derivatives could significantly reduce cell viability through mechanisms involving oxidative stress and apoptotic pathways. These findings suggest potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Piperazine derivatives are widely studied for their potential as therapeutic agents. The compound serves as a precursor in synthesizing various pharmacologically active molecules. For instance, it is involved in the development of drugs targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier.

1.2 Antipsychotic and Antidepressant Activities

Research has indicated that piperazine derivatives exhibit antipsychotic and antidepressant properties. These compounds interact with neurotransmitter systems, including serotonin and dopamine receptors, which are crucial in mood regulation and psychotic disorders. A notable study demonstrated that modifications to the piperazine structure can enhance selectivity for specific receptor subtypes, leading to improved therapeutic profiles.

2.1 Antimicrobial Properties

Piperazine derivatives have shown significant antimicrobial activity against various pathogens. Studies have reported that certain piperazine compounds possess efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2.2 Anti-cancer Effects

Recent investigations have focused on the anti-cancer properties of piperazine derivatives. Some compounds have been found to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . The modulation of the Wnt signaling pathway by piperazine derivatives has also been highlighted as a promising approach in cancer therapy .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Stereochemical Differences

Compound A is compared to the following analogs (Table 1):

Key Observations :

- Substitution Pattern : Compound A’s 1-methyl and 2-benzyl groups create a sterically hindered environment distinct from the benzhydryl groups in meclizine/buclizine, which are bulkier and para-substituted.

Physicochemical Properties

Data from experimental studies (Table 2):

Key Findings :

- pKa : Compound A’s piperazine nitrogen pKa (8.2) is intermediate between meclizine (7.8) and 1-(2-methylphenyl)piperazine (9.1), reflecting electron-withdrawing effects of the benzyl group.

- Lipophilicity (LogP) : The higher LogP of meclizine (4.5) and buclizine (5.2) correlates with their bulky hydrophobic substituents, whereas Compound A’s LogP (3.1) balances moderate lipophilicity with aqueous solubility.

- Solubility : Compound A exhibits better solubility (0.45 mg/mL) than meclizine/buclizine, likely due to reduced steric bulk.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperazine, 1-methyl-2-(phenylmethyl)-, (2S)-(9CI), and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step protocols involving acylation, bromination, and esterification. For example, benzoic acid derivatives have been used as precursors, with reaction parameters (solvent polarity, temperature, and reagent ratios) critically influencing yield . Optimization studies suggest using polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours to achieve >90% purity. Intermediate characterization via IR and HNMR is essential to confirm structural fidelity .

Q. What analytical techniques are recommended for characterizing this piperazine derivative and its intermediates?

- Methodology :

- Spectroscopy : IR confirms functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹), while HNMR identifies stereochemistry and substituent positions (e.g., phenylmethyl proton splitting patterns) .

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) resolves enantiomeric impurities, critical for chiral purity validation .

- Mass Spectrometry : GC-MS or ESI-MS provides molecular weight confirmation (e.g., ESI-MS m/z: 315.19 [M+H]+ observed in related piperazine derivatives) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritation risk) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic pyrolysis products (e.g., nitrogen oxides) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste under EPA guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, chirality) influence the biological activity of this piperazine derivative?

- Methodology :

- Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities to targets like serotonin receptors. For example, the (2S) configuration enhances stereoselective interactions with CNS targets compared to (2R) .

- In Vitro Assays : Evaluate antimicrobial or anticancer activity via MIC (minimum inhibitory concentration) or MTT assays. Substitution at the phenylmethyl group with electron-withdrawing groups (e.g., -NO₂) increases antibacterial potency .

Q. How can conflicting data on reaction yields or bioactivity profiles be resolved in piperazine-based studies?

- Methodology :

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines for toxicity testing). For example, discrepancies in cytotoxicity IC₅₀ values may arise from cell line variability (e.g., HeLa vs. MCF-7) .

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate purity via HPLC before bioassays .

Q. What strategies are effective for enantiomeric resolution of chiral piperazine derivatives?

- Methodology :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers. For example, a 90:10 ratio achieves baseline separation of (2S) and (2R) isomers .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer, enabling isolation via simple extraction .

Q. How can computational tools enhance the design of piperazine-based therapeutics?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., dopamine D₂ receptors) to predict pharmacokinetic properties (e.g., blood-brain barrier penetration) .

- ADMET Prediction : Software like SwissADME estimates bioavailability and toxicity risks (e.g., hERG channel inhibition) based on substituent hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.